molecular formula C49H72N8O10 B115740 Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide CAS No. 154721-67-2

Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide

Cat. No. B115740
CAS RN: 154721-67-2
M. Wt: 933.1 g/mol
InChI Key: OHFFIPKJXYBJBJ-AFRXTDCBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide (SVLPFFVL) is a peptide that has been extensively studied due to its potential applications in various fields of research. This peptide is a synthetic analogue of the naturally occurring beta-amyloid peptide, which is involved in the development of Alzheimer's disease. SVLPFFVL has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in scientific research.

Mechanism Of Action

The mechanism of action of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide is not fully understood. However, it is thought to exert its effects by binding to beta-amyloid peptides and preventing their aggregation. Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, as well as to reduce oxidative stress and inflammation. Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide has also been shown to have potential applications in the treatment of other neurodegenerative diseases, such as Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide is its ability to inhibit the aggregation of beta-amyloid peptides. This makes it a promising candidate for use in the development of new therapies for Alzheimer's disease. However, one of the limitations of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are a number of future directions for research on Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide. One area of research is the development of new therapies for Alzheimer's disease based on Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide and related peptides. Another area of research is the investigation of the potential neuroprotective effects of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide in other neurodegenerative diseases. Additionally, there is a need for further research into the mechanism of action of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide, as well as its potential side effects and toxicity.
Conclusion:
In conclusion, Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide is a promising peptide with a wide range of potential applications in scientific research. Its ability to inhibit the aggregation of beta-amyloid peptides makes it a promising candidate for use in the development of new therapies for Alzheimer's disease. Further research is needed to fully understand the mechanism of action of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide, as well as its potential side effects and toxicity.

Synthesis Methods

Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids onto a growing peptide chain, which is anchored to a solid support. The peptide is then cleaved from the support and purified using chromatography techniques.

Scientific Research Applications

Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide has been used in a variety of scientific research applications. It has been studied for its potential neuroprotective effects, as well as its ability to inhibit the aggregation of beta-amyloid peptides. Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide has also been investigated for its potential as a therapeutic agent for Alzheimer's disease.

properties

CAS RN

154721-67-2

Product Name

Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide

Molecular Formula

C49H72N8O10

Molecular Weight

933.1 g/mol

IUPAC Name

4-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C49H72N8O10/c1-28(2)24-34(43(50)61)51-48(66)42(31(7)8)56-45(63)36(27-33-18-13-10-14-19-33)52-44(62)35(26-32-16-11-9-12-17-32)53-46(64)38-20-15-23-57(38)49(67)37(25-29(3)4)54-47(65)41(30(5)6)55-39(58)21-22-40(59)60/h9-14,16-19,28-31,34-38,41-42H,15,20-27H2,1-8H3,(H2,50,61)(H,51,66)(H,52,62)(H,53,64)(H,54,65)(H,55,58)(H,56,63)(H,59,60)/t34-,35+,36+,37?,38+,41+,42+/m1/s1

InChI Key

OHFFIPKJXYBJBJ-AFRXTDCBSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)C(CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CCC(=O)O

SMILES

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CCC(=O)O

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CCC(=O)O

sequence

VLPFFVL

synonyms

succinyl-Val-dLeu-Pro-Phe-Phe-Val-dLeu-NH2
succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide
succinyl-VLPFFVL-NH2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.